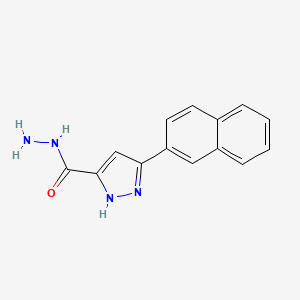3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC10891174
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H12N4O |
|---|---|
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | 3-naphthalen-2-yl-1H-pyrazole-5-carbohydrazide |
| Standard InChI | InChI=1S/C14H12N4O/c15-16-14(19)13-8-12(17-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,15H2,(H,16,19)(H,17,18) |
| Standard InChI Key | LCYQGEZMQHCWLJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN |
Introduction
Chemical Identity and Structural Characteristics
3-(Naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is defined by its IUPAC name 3-naphthalen-2-yl-1H-pyrazole-5-carbohydrazide, reflecting the substitution pattern of the naphthalene group at the 3-position of the pyrazole ring and the carbohydrazide moiety at the 5-position. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.27 g/mol |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN |
| InChI Key | LCYQGEZMQHCWLJ-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 94.38 Ų |
The naphthalene system contributes to the compound’s planar aromaticity, while the pyrazole-carbohydrazide moiety introduces hydrogen-bonding capabilities, influencing both solubility and intermolecular interactions.
Synthesis and Purification
The synthesis of 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide typically proceeds via a multi-step condensation pathway:
-
Formation of the Pyrazole Core: Cyclocondensation of naphthalene-2-carbaldehyde with hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., ethanol or methanol).
-
Hydrazide Functionalization: Subsequent reaction with hydrazine hydrate introduces the carbohydrazide group, often requiring stoichiometric control to avoid over-substitution.
-
Purification: Recrystallization from ethanol/water mixtures yields the final product with >95% purity, as confirmed by HPLC and NMR spectroscopy.
Critical parameters include reaction temperature (70–80°C), solvent polarity, and the use of anhydrous conditions to minimize side reactions. Industrial-scale production remains unexplored, but microreactor systems could enhance yield and reproducibility.
The naphthalene moiety enhances hydrophobicity, limiting aqueous solubility but improving membrane permeability. The carbohydrazide group introduces polarity, creating a balance suitable for drug-like properties .
Biological Activities and Mechanistic Insights
Pyrazole-carbohydrazide derivatives are pharmacologically privileged scaffolds. While direct studies on 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide are sparse, related compounds exhibit:
-
Anticancer Activity: Pyrazole derivatives inhibit kinase pathways (e.g., EGFR, VEGFR) and induce apoptosis via mitochondrial depolarization. The naphthalene group may intercalate DNA or disrupt tubulin polymerization.
-
Antimicrobial Effects: Hydrazide moieties chelate metal ions essential for microbial enzymes, potentiating activity against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Action: COX-2 inhibition is hypothesized due to structural similarity to celecoxib analogs, though IC₅₀ values remain unquantified.
Mechanistically, the compound’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, while the hydrazide group coordinates catalytic metal ions.
Applications in Scientific Research
Medicinal Chemistry
As a building block for targeted therapies, this compound serves as a precursor for:
-
Kinase Inhibitors: Functionalization at the hydrazide nitrogen generates sulfonamide or acylurea derivatives with enhanced selectivity.
-
Antimetastatic Agents: Conjugation with polyethylene glycol (PEG) improves solubility for in vivo models.
Materials Science
The rigid naphthalene-pyrazole system is being explored in:
-
Organic Semiconductors: Thin-film transistors benefit from its charge transport properties.
-
Luminescent Probes: Europium(III) complexes exhibit red emission for bioimaging applications.
Comparison with Structural Analogs
The N'-[(2-hydroxynaphthalen-1-yl)methylidene] derivative (MW 406.44) demonstrates how substituents modulate properties:
-
Increased logP: Additional aromatic rings elevate hydrophobicity (logP 5.98 vs. ~4.2), reducing aqueous solubility but enhancing blood-brain barrier penetration .
-
Steric Effects: Bulkier substituents hinder rotation, stabilizing specific conformations for target binding.
-
Synthetic Complexity: Multi-step syntheses lower yields compared to the parent compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume